4-(2,4-Dinitroanilino)phenol
Description
Chemical Classification and Structural Context of 4-(2,4-Dinitroanilino)phenol
This compound, with the chemical formula C₁₂H₉N₃O₅, is systematically classified as a substituted diphenylamine (B1679370). nih.gov Its structure features a phenol (B47542) ring bonded to the nitrogen atom of a 2,4-dinitroaniline (B165453) moiety. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-((2,4-dinitrophenyl)amino)phenol. nih.gov
The molecule's core consists of two aromatic rings connected by a secondary amine linkage. One ring is a phenol, containing a hydroxyl (-OH) group at the para-position (position 4). The other ring is a benzene (B151609) ring substituted with two nitro (-NO₂) groups at positions 2 and 4, making it a 2,4-dinitrophenyl group. This specific arrangement of functional groups dictates the compound's chemical behavior and physical properties.
| Property | Value |
| Molecular Formula | C₁₂H₉N₃O₅ |
| IUPAC Name | 4-((2,4-dinitrophenyl)amino)phenol |
| CAS Number | 119-15-3 |
| Molecular Weight | 275.22 g/mol |
| Appearance | Dark brown solid |
Note: The data in this table is compiled from publicly available chemical databases. nih.govcoleparmer.com
Academic and Research Significance of Substituted Anilino-Phenols and Dinitrophenyl Derivatives
Substituted anilino-phenols and dinitrophenyl derivatives are classes of compounds that hold significant academic and research value. Phenols and anilines are fundamental structures in medicinal chemistry, materials science, and the synthesis of agrochemicals, polymers, and dyes. nih.govresearchgate.net The ability to introduce various substituents onto their aromatic rings allows for the fine-tuning of their chemical and physical properties. nih.govresearchgate.net
The academic interest in substituted anilino-phenols stems from their potential as antioxidants and their role in understanding structure-activity relationships. researchgate.net The interplay between the electron-donating hydroxyl and amino groups and other substituents on the aromatic rings influences their reactivity, particularly their ability to scavenge free radicals. researchgate.net
Dinitrophenyl derivatives, including 2,4-dinitrophenylhydrazine (B122626) (DNPH), are classic reagents in analytical chemistry for the identification of aldehydes and ketones. jst.go.jpbris.ac.uk The reaction forms colored dinitrophenylhydrazone precipitates, whose melting points can be used for identification. bris.ac.uk Furthermore, dinitroaniline compounds serve as crucial intermediates in the synthesis of a wide array of industrial chemicals, including pesticides and dyes. wikipedia.org The electron-withdrawing nature of the nitro groups in dinitrophenyl derivatives makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in organic synthesis.
Historical Development of Research on Related Dinitroaromatic Compounds
The study of dinitroaromatic compounds has a rich history intertwined with the development of organic chemistry and the chemical industry. Research into aromatic nitration reactions laid the groundwork for the controlled introduction of nitro groups onto benzene rings. Initially, the focus was on the synthesis of explosives, with compounds like dinitrotoluene and dinitrobenzene being investigated for their energetic properties. wikipedia.org During World War I, dinitroanilines were even used as ersatz high explosives in Germany due to the availability of their raw materials. wikipedia.org
Over time, the application of dinitroaromatic compounds expanded significantly. The discovery of their utility as synthetic intermediates for dyes and pesticides spurred further research into their synthesis and reactivity. wikipedia.orgchembk.com For instance, 2,4-dinitroaniline is a precursor for various dyes and pesticides. chembk.com The development of dinitroaniline herbicides, such as trifluralin (B1683247), marked a significant advancement in agriculture. wikipedia.org
More recent research has delved into the biodegradation of nitroaromatic compounds, driven by concerns over environmental contamination. nih.govnih.govcswab.org Scientists have identified microorganisms capable of breaking down these often recalcitrant compounds, opening avenues for bioremediation strategies. nih.govnih.gov The historical trajectory of research on dinitroaromatic compounds showcases a progression from fundamental synthesis and energetic applications to a broader understanding of their role in industrial processes and environmental science.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dinitroanilino)phenol | |
|---|---|---|
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InChI |
InChI=1S/C12H9N3O5/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H | |
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InChI Key |
BCPQALWAROJVLE-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |
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Molecular Formula |
C12H9N3O5 | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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DSSTOX Substance ID |
DTXSID4025161 | |
| Record name | 4-(2,4-Dinitroanilino)phenol | |
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Molecular Weight |
275.22 g/mol | |
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Physical Description |
Reddish-brown solid. (NTP, 1992) | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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CAS No. |
119-15-3, 61902-31-6 | |
| Record name | 4-(2,4-DINITROANILINO)PHENOL | |
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| Record name | Phenol, 4-[(2,4-dinitrophenyl)amino]- | |
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| Record name | Leuco polysulfided 4-[(2,4-dinitrophenyl)amino]phenol | |
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Melting Point |
376 °F (decomposes) (NTP, 1992) | |
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Synthetic Methodologies and Reaction Pathways Toward 4 2,4 Dinitroanilino Phenol
Established Synthetic Methodologies for 4-(2,4-Dinitroanilino)phenol
The principal and most direct method for synthesizing this compound involves the reaction of 4-aminophenol (B1666318) with 1-chloro-2,4-dinitrobenzene (B32670). This reaction is a cornerstone in the production of this and similar diarylamine derivatives.
Synthetic Strategies Involving Key Precursors
The synthesis of this compound is primarily achieved through the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene. This reaction leverages the nucleophilic character of the amino group on 4-aminophenol and the electrophilic nature of the carbon atom bearing the chlorine in 1-chloro-2,4-dinitrobenzene, which is activated by the two electron-withdrawing nitro groups.
The general reaction can be represented as follows:
C₆H₄(OH)(NH₂) + C₆H₃(NO₂)₂Cl → C₁₂H₉N₃O₅ + HCl
This process is a type of nucleophilic aromatic substitution. ontosight.ai The reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Mechanistic Aspects of Core Coupling Reactions
The core coupling reaction for the formation of this compound is a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds through a two-step process:
Formation of a Meisenheimer Complex: The nucleophilic amino group of 4-aminophenol attacks the electron-deficient carbon atom of 1-chloro-2,4-dinitrobenzene that is bonded to the chlorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the two nitro groups.
Departure of the Leaving Group: In the second step, the chloride ion (the leaving group) is eliminated from the Meisenheimer complex, and the aromaticity of the dinitrophenyl ring is restored, yielding the final product, this compound.
The presence of the two nitro groups in the ortho and para positions to the chlorine atom is crucial for the reaction to proceed efficiently. These electron-withdrawing groups strongly activate the aromatic ring towards nucleophilic attack.
Synthesis of Analogous Dinitroaniline and Dinitrophenol Derivatives
The synthesis of this compound relies on the availability of key precursors and understanding the synthesis of related molecules provides valuable context.
Preparation of 2,4-Dinitroaniline (B165453) and its Isomers
2,4-Dinitroaniline is a key intermediate and can be prepared through several methods. orgsyn.orgwikipedia.org The most common industrial method involves the reaction of 1-chloro-2,4-dinitrobenzene with ammonia (B1221849). wikipedia.orgwikipedia.orggoogle.com This is another example of a nucleophilic aromatic substitution reaction. High yields can be achieved by reacting 1-chloro-2,4-dinitrobenzene with an excess of aqueous ammonia at elevated temperatures and pressures. google.com
Alternative methods for the synthesis of 2,4-dinitroaniline include:
Heating dinitrochlorobenzene with urea (B33335) or ammonium (B1175870) acetate. orgsyn.org
Hydrolysis of dinitroacetanilide. orgsyn.org
Heating 2,4-dinitroanisole (B92663) with ammonia. orgsyn.org
It is important to note that direct nitration of aniline (B41778) is not a suitable method for preparing 2,4-dinitroaniline due to the high reactivity of the amino group, which can be easily oxidized or protonated. wikipedia.org Therefore, protection of the amino group, for instance by acetylation, is necessary before nitration.
There are six isomers of dinitroaniline, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline. wikipedia.org These are typically prepared from the corresponding dinitrobenzene or by nitration of the appropriate nitroaniline.
Synthesis of 2,4-Dinitrophenol (B41442) via Nitration of Phenol (B47542)
2,4-Dinitrophenol is another important related compound. It is commonly synthesized by the nitration of phenol. epa.govresearchgate.netgoogle.com A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture, which can yield up to 80% of 2,4-dinitrophenol. epa.govresearchgate.netsciencemadness.org
Another approach involves the sulfonation of phenol followed by nitration. google.com In this method, phenol is first reacted with sulfuric acid, and the resulting phenolsulfonic acid is then nitrated with nitric acid. This method is reported to produce high-purity 2,4-dinitrophenol. google.com It can also be synthesized from 1-chloro-2,4-dinitrobenzene by nucleophilic substitution with a hydroxide (B78521) source like aqueous sodium hydroxide. doubtnut.com
The hydroxyl group of phenol is an ortho-, para-directing and activating substituent, making the aromatic ring highly susceptible to electrophilic aromatic substitution. libretexts.org
Microwave-Assisted Synthetic Approaches
Challenges and Regioselectivity in the Synthesis of this compound and its Analogues
The synthesis of this compound, while conceptually straightforward via nucleophilic aromatic substitution (SNAr), presents several challenges, primarily concerning reaction conditions, yield, and regioselectivity. The principal route involves the condensation of a 2,4-dinitro-substituted benzene (B151609) ring with 4-aminophenol. A common starting material is 1-chloro-2,4-dinitrobenzene, which reacts with the amino group of 4-aminophenol. wikipedia.orgorgsyn.org The electron-withdrawing nature of the two nitro groups on the benzene ring is crucial, as it activates the ring towards nucleophilic attack, making the substitution of the leaving group (e.g., a halogen) possible.
A significant challenge lies in controlling the regioselectivity, especially when synthesizing analogues or when competing reaction sites are present. For instance, in the synthesis of related bisphenols, achieving the desired para,para-isomer over ortho,para-isomers is a critical hurdle. nih.gov The regioselectivity in such phenol condensation reactions can be heavily influenced by the nature of the catalyst, with acid strength being a key determinant. rsc.org Studies on similar syntheses show a clear trend where stronger acids favor the formation of p,p'-isomers. rsc.org
In the context of forming the C-N bond in dinitroaniline derivatives, several catalytic strategies have been explored to optimize yield and selectivity. smolecule.com These methods are essential for overcoming the challenges posed by the electronic properties of the substrates. The electron-withdrawing nitro groups, while activating the ring for SNAr, simultaneously reduce the nucleophilicity of the aniline nitrogen in the product, which can complicate subsequent reactions or require specific catalytic systems. smolecule.com A comparative analysis of key nucleophilic amination strategies highlights these challenges and the efforts to mitigate them. smolecule.com
For example, Ullmann-type couplings using copper catalysts can achieve moderate yields but often require harsh conditions with high temperatures (120–160°C) and long reaction times. smolecule.com The Buchwald-Hartwig amination, employing palladium catalysts with bulky phosphine (B1218219) ligands, offers a milder alternative (80–100°C) and can lead to higher yields and improved regioselectivity, particularly for meta-substituted phenols. smolecule.com However, the cost and sensitivity of these catalysts can be a limitation. smolecule.com Direct nucleophilic substitution remains a viable, often simpler method, but may suffer from lower yields or the need for highly activated substrates.
Table 1: Comparative Analysis of Nucleophilic Amination Strategies for Dinitroaniline Synthesis
| Synthetic Strategy | Catalyst System | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Ullmann Coupling | Copper (e.g., CuI) | 120–160°C, 24–48 hours | Lower cost catalyst | High temperatures, long reaction times, moderate yields (60-75%). smolecule.com |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands (e.g., Xantphos) | 80–100°C | Milder conditions, higher yields (up to 85%), good regioselectivity. smolecule.com | Higher catalyst cost, sensitivity to air and moisture. smolecule.com |
| Direct Nucleophilic Aromatic Substitution (SNAr) | Base-mediated (e.g., K₂CO₃) or thermal | Varies depending on substrate | Simplicity, no metal catalyst required | Requires highly activated electrophile, can have lower yields. orgsyn.org |
Design and Synthesis of Functionalized Derivatives for Specific Research Purposes
The core structure of this compound serves as a versatile scaffold for the design and synthesis of functionalized derivatives tailored for specific applications in research, including materials science and medicinal chemistry. medchemexpress.com The presence of the phenol, amine, and nitro functional groups provides multiple sites for chemical modification.
One area of application is in the creation of novel dyes. The dinitroaniline moiety is a known chromophore, and by extending the conjugation of the system, new dyes with specific optical properties can be synthesized. nairaproject.com For example, a complex aniline dye, (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline, was synthesized in a one-pot reaction from a premade N-2,4-dinitrophenylpyridinium chloride salt and pyrrolidine. researchgate.net This synthesis demonstrates how the dinitroaniline core can be elaborated into more complex structures for materials research.
Another research direction involves the synthesis of derivatives with potential biological activity. Aromatic compounds containing a halogenmethylsulfonyl group have been reported to exhibit pesticidal properties. beilstein-journals.org Following this rationale, derivatives of 4-(tribromomethylsulfonyl)-2-nitroaniline have been synthesized through SNAr reactions with various nucleophiles, including phenolates, to create novel diphenyl ether structures. beilstein-journals.org These syntheses showcase a strategy where the dinitroaniline structure is modified to incorporate other pharmacologically relevant groups to develop new potential pesticides. beilstein-journals.org
Furthermore, dinitroaniline derivatives have been functionalized for use in supramolecular chemistry and sensing applications. Thiacalix researchgate.netarenes, which are macrocyclic compounds used in host-guest chemistry, have been functionalized and immobilized on silica (B1680970) nanoparticles. researchgate.net These hybrid materials have demonstrated the ability to selectively adsorb aromatic guest molecules, including 2,4-dinitroaniline, highlighting a research purpose focused on creating materials for molecular recognition, separation, or sensing. researchgate.net The synthesis of these functionalized derivatives often involves multi-step pathways, starting with the modification of either the phenol or the aniline portion of the parent molecule before the key condensation step, or by post-synthesis functionalization of the this compound molecule itself.
Advanced Spectroscopic and Crystallographic Elucidation of 4 2,4 Dinitroanilino Phenol
Advanced Spectroscopic Characterization Techniques
Spectroscopy offers a powerful, non-destructive means to probe the molecular structure of 4-(2,4-Dinitroanilino)phenol. Each technique provides a unique piece of the structural puzzle, from electron orbitals to the molecular framework and fragmentation behavior.
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its extensively conjugated system. The molecule comprises two aromatic rings linked by an amino bridge, with both electron-donating groups (-OH, -NH-) and powerful electron-withdrawing groups (-NO₂). This configuration, often referred to as a "push-pull" system, facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to strong absorption bands in the visible region.
The electronic spectrum is expected to be characterized by two primary types of transitions:
π → π* transitions: These high-intensity absorptions arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The extended conjugation across the diphenylamine (B1679370) core lowers the energy required for this transition, shifting the absorption maximum (λmax) to longer wavelengths.
n → π* transitions: These lower-intensity absorptions involve the excitation of non-bonding electrons (from the oxygen of the hydroxyl group, the nitrogen of the amino group, and the oxygens of the nitro groups) to antibonding π* orbitals.
The ICT character of the molecule, from the phenol (B47542) ring (donor) to the dinitrophenyl ring (acceptor), results in a significant bathochromic (red) shift, making the compound colored. While specific experimental λmax values are not detailed in readily available literature, compounds with similar chromophores typically exhibit strong absorption bands in the 350-450 nm range.
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (aromatic system) → π* (aromatic system) | UV to Visible (e.g., 350-450 nm) | High |
FTIR spectroscopy probes the vibrational modes of the functional groups within this compound, providing a molecular "fingerprint." The spectrum is complex, showing characteristic bands for the hydroxyl, amine, nitro, and aromatic components. Analysis of an infrared spectrum recorded as a solid in a mineral oil mull reveals key vibrational frequencies. nist.gov
O-H and N-H Stretching: A broad absorption band is expected in the 3100-3500 cm⁻¹ region, corresponding to the stretching vibrations of the phenolic O-H and the secondary amine N-H groups. Hydrogen bonding can significantly broaden these peaks.
Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹, characteristic of C-H stretching in the aromatic rings.
NO₂ Stretching: The two nitro groups give rise to very strong and distinct absorption bands. The asymmetric stretching vibration (νas(NO₂)) typically appears in the 1500–1560 cm⁻¹ range, while the symmetric stretching vibration (νs(NO₂)) is found between 1335–1385 cm⁻¹. These are among the most intense and recognizable bands in the spectrum.
C=C Aromatic Stretching: Multiple bands of variable intensity in the 1450–1600 cm⁻¹ region are assigned to the stretching vibrations of the carbon-carbon double bonds within the two aromatic rings.
C-N and C-O Stretching: Stretching vibrations for the C-N and C-O bonds are expected in the 1200-1350 cm⁻¹ region.
Table 2: Principal FTIR Vibrational Modes for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| ~3100-3500 | ν(O-H) / ν(N-H) | Phenol / Amine | Medium-Strong, Broad |
| >3000 | ν(C-H) | Aromatic | Medium-Weak, Sharp |
| ~1500-1560 | νas(NO₂) | Nitro | Very Strong |
| ~1335-1385 | νs(NO₂) | Nitro | Very Strong |
NMR spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on each of the two aromatic rings.
Dinitrophenyl Ring Protons: The protons on the dinitrophenyl ring are strongly deshielded by the adjacent electron-withdrawing nitro groups. The proton ortho to both nitro groups would appear furthest downfield, likely above 9.0 ppm. The other two protons on this ring would appear between 7.0 and 8.5 ppm, with splitting patterns dictated by their coupling to each other.
Phenol Ring Protons: The protons on the phenol ring would appear further upfield. They typically resonate in the 6.8-7.5 ppm range, appearing as two distinct doublets due to the para-substitution pattern.
N-H and O-H Protons: The amine (N-H) and hydroxyl (O-H) protons would each produce a singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. These signals can often be identified by their broadness or by exchange with D₂O.
¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum should display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence.
Dinitrophenyl Ring Carbons: Carbons directly attached to the nitro groups would be significantly deshielded, appearing far downfield. The carbon bearing the amino group would also be influenced.
Phenol Ring Carbons: The carbon attached to the hydroxyl group (C-O) would be the most deshielded in this ring, typically appearing in the 150-160 ppm range. The carbon attached to the amino group (C-N) would also be downfield. The remaining aromatic carbons would resonate in the typical 115-135 ppm region.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound
| Nucleus | Structural Moiety | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Aromatic H (Dinitrophenyl ring) | 7.0 - 9.2 |
| ¹H | Aromatic H (Phenol ring) | 6.8 - 7.5 |
| ¹H | Amine (N-H) | Variable (Broad singlet) |
| ¹H | Hydroxyl (O-H) | Variable (Broad singlet) |
| ¹³C | Aromatic C (Dinitrophenyl ring) | 120 - 150 |
| ¹³C | Aromatic C (Phenol ring) | 115 - 160 |
| ¹³C | Carbon attached to -NO₂ | Downfield shifted |
Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability and fragmentation pathways. The nominal molecular weight of the compound is 275.22 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 275. nih.gov This confirms the molecular formula C₁₂H₉N₃O₅.
Tandem mass spectrometry (LC-MS-MS) provides more detailed structural information. Analysis of the protonated molecule ([M+H]⁺, m/z 276.0615) reveals a characteristic fragmentation pattern upon collision-induced dissociation. nih.gov The primary fragments observed provide clues to the molecule's structure. For instance, the loss of a hydroxyl radical or nitro groups are common fragmentation pathways for such compounds.
Table 4: Mass Spectrometry Data for this compound
| Technique | Ion | Precursor m/z | Key Fragment m/z | Interpretation |
|---|---|---|---|---|
| GC-MS (EI) | [M]⁺˙ | - | 275 | Molecular Ion |
Solid-State Structural Characterization of this compound and its Derivatives
While spectroscopic methods define the molecular-level structure, X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of molecules in the solid state.
A search of the crystallographic literature did not yield a solved single-crystal X-ray structure for this compound itself. However, analysis of closely related dinitrophenyl derivatives allows for inferences about the likely intermolecular interactions and packing motifs that would govern its solid-state structure.
For example, crystal structures of N-substituted 2,4-dinitrophenyl compounds often reveal:
Hydrogen Bonding: The presence of both hydrogen bond donors (N-H, O-H) and acceptors (O-atoms of the nitro and hydroxyl groups) suggests that extensive intermolecular hydrogen bonding would be a dominant feature in the crystal lattice of this compound. This would link molecules into chains, sheets, or more complex three-dimensional networks.
π-π Stacking: The planar, electron-rich phenolic ring and the electron-poor dinitrophenyl ring create an ideal scenario for π-π stacking interactions. These interactions, where the aromatic rings pack in a face-to-face or offset manner, would be a significant stabilizing force in the crystal packing.
Planarity: The molecule is expected to be largely planar to maximize conjugation, although some torsion may exist around the C-N-C bridge.
These combined forces—hydrogen bonding and π-π stacking—would lead to a densely packed and stable crystal lattice, consistent with the compound's nature as a solid with a defined melting point. nist.gov
Advanced Optical and Thermal Analytical Techniques
Beyond surface morphology, the optical and thermal properties of this compound provide deeper insights into its electronic structure and energy transfer processes.
Diffuse Reflectance Spectroscopy (DRS) is a non-destructive technique used to study the optical properties of powdered or opaque solid samples. It measures the light that is diffusely scattered from the material's surface as a function of wavelength. For this compound, DRS would be instrumental in determining its band gap energy, which is a fundamental electronic property. The absorption edge obtained from the DRS spectrum can be used to calculate the band gap, providing information about the electronic transitions occurring within the molecule.
Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. While specific photoluminescence data for this compound is not extensively reported, this technique could provide valuable information about the excited states and de-excitation pathways of the molecule. The emission spectrum can reveal the presence of luminescent centers and provide insights into the material's purity and defect structure.
Table 2: Potential Optical Properties of this compound
| Technique | Measured Property | Information Gained |
| Diffuse Reflectance | % Reflectance vs. Wavelength | Determination of the optical band gap and information about electronic transitions. |
| Photoluminescence | Emission Intensity vs. Wavelength | Insights into excited state dynamics, radiative recombination processes, and defects. |
Photoacoustic Spectroscopy (PAS) is a highly sensitive technique for studying the optical and thermal properties of materials. In PAS, a sample is illuminated with modulated light, causing it to heat and cool periodically. This periodic temperature change generates sound waves, which are detected by a sensitive microphone. The intensity of the photoacoustic signal is proportional to the amount of light absorbed by the sample.
A PAS investigation of this compound would offer a direct way to measure its absorption spectrum, even for a highly scattering powdered sample. This technique is particularly useful for obtaining absorption data on materials that are not amenable to traditional transmission or reflectance measurements. Furthermore, by analyzing the phase of the photoacoustic signal, information about the thermal properties of the material, such as its thermal diffusivity, can be obtained.
Although specific photoacoustic spectroscopic studies on this compound are not documented in publicly available research, the application of this technique would provide a comprehensive understanding of its non-radiative de-excitation processes and thermal energy dissipation mechanisms.
Computational and Theoretical Chemistry Studies of 4 2,4 Dinitroanilino Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic properties and behavior of molecules from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. youtube.com It is based on the principle that the ground-state energy of a system can be determined from its electron density. aps.org For 4-(2,4-Dinitroanilino)phenol, DFT calculations are instrumental in elucidating its structural and electronic properties.
DFT studies on similar crystalline structures, such as 2,4-dinitrophenol (B41442), have shown good electronic delocalization within the molecule. researchgate.net The application of DFT helps in analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for understanding chemical reactivity. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. For nitroaromatic compounds, the electron-withdrawing nature of the nitro groups significantly lowers the LUMO energy, making them susceptible to nucleophilic attack. nih.govbohrium.com
Key electronic properties that can be calculated using DFT include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Electronegativity: The ability of an atom to attract shared electrons.
Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
These descriptors, derived from DFT, provide a quantitative basis for predicting the reactivity of this compound. researchgate.net For instance, the molecular electrostatic potential (MEP) surface, another DFT-derived property, can identify the electrophilic and nucleophilic sites on the molecule, highlighting regions prone to chemical reactions. bohrium.com
Table 1: Illustrative DFT-Calculated Electronic Properties for a Nitroaromatic Compound This table provides example data typical for a nitroaromatic compound similar to this compound, as specific studies on the target compound are not available.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -7.5 | eV |
| LUMO Energy | -3.2 | eV |
| Energy Gap (ΔE) | 4.3 | eV |
| Ionization Potential (I) | 7.5 | eV |
| Electron Affinity (A) | 3.2 | eV |
| Global Hardness (η) | 2.15 | eV |
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding within a molecule. wikipedia.orgmaterialsciencejournal.org It provides a localized, Lewis-like description of the molecular bonding pattern. For this compound, NBO analysis is particularly useful for quantifying the intramolecular charge transfer (ICT) that occurs due to the presence of both electron-donating (the phenol (B47542) and amino groups) and electron-withdrawing (the dinitro groups) moieties.
The analysis involves examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). uba.ar A large E(2) value indicates a strong interaction and significant charge delocalization. In this compound, significant ICT is expected from the lone pairs of the oxygen and nitrogen atoms to the antibonding π* orbitals of the aromatic rings and the nitro groups. This delocalization contributes to the molecule's stability and influences its electronic and photophysical properties. materialsciencejournal.org
Studies on similar donor-acceptor systems show that the degree of charge transfer in the excited state is a critical parameter that influences properties like fluorescence. chemrxiv.org NBO analysis can reveal these donor-acceptor interactions that are fundamental to the molecule's behavior. uba.ar
Table 2: Example of NBO Analysis for Donor-Acceptor Interactions This table illustrates the type of data generated from an NBO analysis for a molecule with donor and acceptor groups, demonstrating potential intramolecular charge transfer pathways in this compound.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) on Phenol | π* (C=C) in Phenol Ring | 25.5 | π-conjugation |
| LP (N) on Amino Bridge | π* (C=C) in Dinitrophenyl Ring | 35.2 | π-conjugation |
| π (C=C) in Phenol Ring | π* (N=O) in Nitro Group | 5.8 | π-delocalization |
| π (C=C) in Dinitrophenyl Ring | π* (N=O) in Nitro Group | 18.9 | π-delocalization |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic state, molecular modeling and dynamics simulations provide insights into the physical movements and conformational preferences of molecules over time.
Molecular modeling techniques, such as molecular mechanics, are used to predict the most stable three-dimensional structure (conformation) of a molecule. These methods calculate the potential energy of a molecule as a function of its atomic coordinates. For this compound, key conformational features include the dihedral angles between the two aromatic rings and the orientation of the hydroxyl and nitro groups.
Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms and molecules over time based on the forces between them. nih.govmdpi.com An MD simulation can reveal the dynamic behavior of this compound, such as the flexibility of the bond linking the two rings and the dynamics of intramolecular hydrogen bonding between the amino hydrogen and an ortho-nitro group. These simulations can identify the most populated (lowest energy) conformations and the energy barriers between different conformational states, which is crucial for understanding how the molecule interacts with its environment or with biological receptors. mdpi.com
Computational Prediction of Reactivity and Electronic Structure
Computational methods provide a powerful toolkit for predicting how a molecule will behave in chemical reactions. For this compound, this involves identifying reactive sites and understanding the mechanisms of potential transformations.
The electronic structure, as calculated by methods like DFT, is central to predicting reactivity. nih.govolemiss.edu The distribution of the HOMO and LUMO provides a clear picture of where the molecule is most likely to donate or accept electrons. In this compound, the HOMO is expected to be localized on the electron-rich phenol and aniline (B41778) portions, while the LUMO will be concentrated on the electron-deficient dinitrophenyl ring. This separation facilitates charge transfer and makes the dinitrophenyl ring a prime target for nucleophilic attack. nih.gov
Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be used to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks with greater precision.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are statistical methods that aim to predict the biological activity or toxicity of chemicals based on their molecular structure. mdpi.com These models are particularly relevant for nitroaromatic compounds, many of which have been studied for their environmental and toxicological effects. nih.gov
To build a QSAR/QSTR model for a compound like this compound, a set of molecular descriptors is first calculated. These descriptors can be constitutional, topological, or quantum chemical in nature. Quantum chemical descriptors, such as HOMO/LUMO energies, dipole moment, and atomic charges calculated via DFT, are often crucial for accurately modeling the toxicity of nitroaromatics. nih.gov
For instance, studies on dinitroaromatic compounds have shown that descriptors like LUMO energy (ELUMO) and the charge on the nitro groups (QNO2) are effective predictors of toxicity, as they relate to the molecule's electrophilicity and ability to undergo reduction, a key step in the toxic mechanism of many nitroaromatics. nih.gov By correlating these descriptors with experimental toxicity data for a series of related compounds, a predictive model can be developed. Such models are valuable tools in computational toxicology for assessing the potential risks of new or untested chemicals, reducing the need for animal testing. nih.gov
Development of Models for Toxicity Prediction towards Biological Systems (e.g., Chlorella vulgaris)
There is no specific research available in the scientific literature detailing the development of toxicity prediction models for this compound towards the freshwater green alga Chlorella vulgaris.
General studies on related compounds, such as various substituted phenols and anilines, have utilized Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity. These models mathematically correlate the chemical structure of a compound with its biological activity. For a typical QSAR study on phenols and anilines, the following data and methodologies are common:
Experimental Toxicity Data: The half-maximal effective concentration (EC50) values, which represent the concentration of a substance that causes a 50% inhibition of a biological process (such as growth) in Chlorella vulgaris, are experimentally determined.
Molecular Descriptors: A wide range of descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical parameters.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) are employed to build a predictive model.
Table 1: Illustrative Data for QSAR Model Development (Hypothetical for this compound)
| Compound Name | LogP | LUMO Energy (eV) | Molecular Weight | Experimental pEC50 (-log EC50) | Predicted pEC50 (-log EC50) |
| This compound | Data Not Available | Data Not Available | 275.22 | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No experimental or predicted toxicity data for this compound in Chlorella vulgaris was found in the reviewed literature.
Correlation Analysis of Electrochemical and Theoretical Redox Potentials
Specific studies on the correlation analysis of electrochemical and theoretical redox potentials for this compound are not present in the available scientific literature.
Research on similar classes of compounds, such as substituted phenols and anilines, has demonstrated a strong correlation between experimentally measured oxidation potentials and those calculated using theoretical methods like Density Functional Theory (DFT). These studies are crucial for understanding the environmental fate of such compounds, as their redox properties influence their degradation pathways.
The typical methodology involves:
Electrochemical Measurements: Techniques like cyclic voltammetry or square wave voltammetry are used to determine the experimental oxidation peak potentials (Ep).
Theoretical Calculations: Computational chemistry software is used to calculate theoretical one-electron oxidation potentials (E1).
Correlation Analysis: The experimental and theoretical values are then correlated to validate the computational models.
Table 2: Illustrative Data for Redox Potential Correlation (Hypothetical for this compound)
| Compound Name | Experimental Ep (V) | Theoretical E1 (V) |
| This compound | Data Not Available | Data Not Available |
Note: This table is for illustrative purposes only. No experimental or theoretical redox potential data for this compound was found in the reviewed literature.
Synthetic and Comparative Studies of 4 2,4 Dinitroanilino Phenol Derivatives and Analogues
Synthesis of Substituted Derivatives of 4-(2,4-Dinitroanilino)phenol
The synthesis of this compound and its derivatives primarily relies on nucleophilic aromatic substitution (SNAr) reactions. The core principle involves the reaction of a molecule containing a nucleophilic group with an aromatic ring that is highly activated by electron-withdrawing groups, such as the two nitro groups in a dinitrobenzene system.
A common precursor for these syntheses is 1-chloro-2,4-dinitrobenzene (B32670). The chlorine atom serves as a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the ortho and para nitro groups, which stabilize the intermediate Meisenheimer complex. The general approach involves reacting 1-chloro-2,4-dinitrobenzene with a substituted aminophenol or, conversely, reacting a dinitro-substituted amine with a suitable phenol (B47542) derivative.
For instance, the synthesis of 2,4-dinitrophenyl phenyl ether is achieved by reacting 1-chloro-2,4-dinitrobenzene with phenol in the presence of a base. semanticscholar.org A similar strategy can be applied to synthesize substituted derivatives of this compound. The reaction of 1-chloro-2,4-dinitrobenzene with various substituted aminophenols under basic conditions can yield a range of derivatives with different functionalities on the phenolic ring.
Another related synthetic pathway involves the ring-opening of 1-(2,4-dinitrophenyl)aziridines. These strained three-membered rings are susceptible to nucleophilic attack. Treatment of 1-(2,4-dinitrophenyl)aziridine (B1668661) with organic acids in a solvent like toluene (B28343) can lead to the formation of various esters of 2-(2,4-dinitroanilino)ethanol. rsc.org This demonstrates the reactivity of the dinitrophenyl moiety and its utility in constructing more complex molecules.
The synthesis of 2,4-dinitroaniline (B165453) itself, a key structural component, can be accomplished by the reaction of 1-chloro-2,4-dinitrobenzene with ammonia (B1221849). wikipedia.orggoogle.com
Incorporation of the Dinitroanilino Moiety in Naphthoquinone Scaffolds
The dinitroanilino moiety can be incorporated into more complex molecular architectures, such as naphthoquinones, which are known for their diverse biological activities. researchgate.netresearchgate.net The synthesis of these hybrid molecules leverages the reactivity of both the dinitroaniline precursor and the naphthoquinone ring.
One established method involves the nitration of a pre-existing anilino-naphthoquinone derivative. For example, 2-anilino-3-chloro-1,4-naphthoquinone (B86639) can be nitrated using a mixture of concentrated nitric and sulfuric acids to produce 2-chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone. researchgate.net This dinitrated intermediate is highly reactive due to the strong electron-withdrawing nature of the dinitrophenylamino group. This enhanced reactivity facilitates the subsequent displacement of the chlorine atom by various amines. To achieve this second substitution, an excess of the incoming amine and refluxing in a solvent like methanol (B129727) are often required. researchgate.net
A new series of 2-amino-3-(2,4-dinitrophenylamino) derivatives of 1,4-naphthoquinone (B94277) have been prepared using this strong activation. researchgate.net These reactions highlight how the electronic properties of the dinitroanilino group can be harnessed to drive further chemical transformations on the naphthoquinone scaffold. researchgate.net The synthesis of novel 1,4-naphthoquinone derivatives is an area of significant interest, as these compounds exhibit a wide range of biological actions. researchgate.netmdpi.comnih.gov
| Compound Name | Synthetic Precursors | Key Reaction Step |
|---|---|---|
| 2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone | 2-Anilino-3-chloro-1,4-naphthoquinone, HNO₃, H₂SO₄ | Nitration |
| 2-(Anilino)-3-(2,4-dinitroanilino)-1,4-naphthoquinone | 2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone, Aniline (B41778) | Nucleophilic Aromatic Substitution |
| 2-(4-Fluoroanilino)-3-(2,4-dinitroanilino)-1,4-naphthoquinone | 2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone, 4-Fluoroaniline | Nucleophilic Aromatic Substitution |
| 2-(4-Methoxyanilino)-3-(2,4-dinitroanilino)-1,4-naphthoquinone | 2-Chloro-3-(2,4-dinitroanilino)-1,4-naphthoquinone, 4-Methoxyaniline | Nucleophilic Aromatic Substitution |
Comparative Chemical Studies of Dinitroaniline and Dinitrophenol Isomers
Dinitroaniline and dinitrophenol isomers exhibit distinct chemical properties influenced by the number and position of the nitro groups and the nature of the primary functional group (amino vs. hydroxyl).
Acidity and Basicity: The presence of two electron-withdrawing nitro groups significantly impacts the acidity and basicity of these compounds. In 2,4-dinitroaniline, the nitro groups pull electron density away from the amino group, making it a much weaker base compared to aniline. wikipedia.org The pKa of the conjugate acid of 2,4-dinitroaniline is exceptionally low (-4.53), indicating it is a very weak base. wikipedia.org Conversely, the protons on the amino group are more acidic than those in aniline. wikipedia.org
For dinitrophenols, the electron-withdrawing nitro groups increase the acidity of the phenolic hydroxyl group, making them stronger acids than phenol. 2,4-Dinitrophenol (B41442) is a weak acid, and its conjugate base is a 2,4-dinitrophenol(1-). nih.gov The isomers of dinitrophenol (DNP) exist in six forms: 2,3-DNP, 2,4-DNP, 2,5-DNP, 2,6-DNP, 3,4-DNP, and 3,5-DNP. cdc.gov
Reactivity: Both classes of compounds are susceptible to nucleophilic attack on the aromatic ring, a characteristic feature of dinitroaromatic systems. The reactivity of dinitrophenols is demonstrated by their metabolism via the reduction of the nitro groups to form aminonitrophenols and diaminophenols. nih.gov Dinitroanilines are used as intermediates in the synthesis of dyes and other chemicals, which speaks to their chemical reactivity. wikipedia.org
| Property | 2,4-Dinitroaniline | 2,4-Dinitrophenol |
|---|---|---|
| Molecular Formula | C₆H₅N₃O₄ wikipedia.org | C₆H₄N₂O₅ nih.gov |
| Molar Mass | 183.123 g·mol⁻¹ wikipedia.org | 184.11 g·mol⁻¹ nih.gov |
| Appearance | Colorless to yellowish powder wikipedia.org | Solid yellow crystals nih.gov |
| Melting Point | 187.8 °C wikipedia.org | 112–114 °C cdc.gov |
| Acidity (pKa) | 18.46 (for NH₂) wikipedia.org | Not specified, but acts as a weak acid nih.gov |
| Basicity (pKa of conjugate acid) | -4.53 wikipedia.org | Not applicable |
| Water Solubility | 0.06 g/L (20 °C) wikipedia.org | 5,600 mg/L (18 °C) cdc.gov |
Structure-Reactivity Relationships and Analogous Chemical Behaviors within the Dinitroaromatic Class
The chemical behavior of dinitroaromatic compounds like this compound is dominated by the electronic effects of the nitro groups. These strong electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution but strongly activate it for nucleophilic aromatic substitution. nih.govresearchgate.net
Reactivity and Electronic Structure: The reactivity of nitroaromatic compounds is closely linked to their electronic structure. Computational chemistry has been used to calculate properties like the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov A lower ELUMO value indicates greater electrophilicity and a higher propensity to react with nucleophiles. nih.gov This parameter has been correlated with the toxicity of nitrobenzenes, suggesting that their biological activity is related to their electrophilic reactivity. nih.gov The nitro groups are effective leaving groups in nucleophilic reactions, second only to fluorine. nih.govresearchgate.net
Influence of Substituents: The position and nature of other substituents on the dinitroaromatic ring modulate its reactivity. The introduction of amine or hydroxyl groups at different positions can lead to distinct trends in chemical properties. nih.gov For example, the orientation of the nitro group relative to the plane of the aromatic ring can influence biological activity; nitro-aromatic compounds with nitro groups oriented nearly perpendicular to the ring tend to exhibit weaker mutagenicity. researchgate.net This is because the planarity is crucial for the compound to fit into the active site of enzymes responsible for its metabolic activation. researchgate.net
Analogous Behaviors: The tendency to undergo nucleophilic substitution is a common thread across the dinitroaromatic class. This reactivity is exploited in various synthetic applications. nih.govresearchgate.net Furthermore, polymerization reactions can occur where one molecule acts as a nucleophile for another, particularly under basic conditions. nih.govresearchgate.net This shared reactivity profile underscores the predictable chemical behavior governed by the dinitro-substitution pattern.
Polymorphism and Mechanical Properties of Related Dinitroanilines
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a known phenomenon in dinitroaniline compounds. soton.ac.uk The specific crystal packing in each polymorph can lead to drastically different physical and mechanical properties. acs.orgacs.org This relationship is critical for understanding the material's behavior under stress.
A detailed study of 6-chloro-2,4-dinitroaniline (CDNA) revealed the existence of three polymorphic forms with distinct mechanical behaviors: one form shears under stress, another is flexible and bends, and the third is brittle. acs.orgacs.org These differences are attributed to the anisotropy of the crystal structure and the orientation of intermolecular interactions, such as noncovalent bonds. acs.org
Form I (Shearing): Structural changes during stretching are primarily caused by the sliding of molecular layers relative to each other. This is accompanied by a reconfiguration of weak interlayer bonds. acs.orgresearchgate.net This form is hard in directions parallel to the layers and more elastic in other directions. acs.org
Form II (Flexible): This form exhibits plastic behavior during stretching without retaining a "shape memory." This flexibility is due to the mobility of strong noncovalent bonds within the crystal motifs. acs.orgresearchgate.net
Form III (Brittle): This polymorph has the least anisotropy in its elastic moduli. Its brittleness is confirmed by a combination of rigidity in one direction and the potential for crack formation in others. Interestingly, after being stretched, this form shows the possibility of "self-healing" upon relaxation. acs.orgacs.orgresearchgate.net
The study of polymorphism is not limited to CDNA. Other related compounds, such as 2-methyl-6-nitroaniline (B18888) and N-picryl-m-toluidine, also exhibit polymorphism. soton.ac.ukbohrium.com N-picryl-m-toluidine is a notable case of "color polymorphism," where three different polymorphs exhibit red, orange, and yellow colors due to differences in crystal packing and conformational structures. bohrium.com Similarly, 2,4-dinitroanisole (B92663) (DNAN) exists in at least two polymorphic forms, α-DNAN and β-DNAN, with different melting points and densities. bibliotekanauki.pl Understanding and controlling polymorphism is a significant challenge and a key area of research for materials science. bibliotekanauki.pl
| Polymorph | Observed Mechanical Behavior | Structural Rationale |
|---|---|---|
| Form I | Shearing acs.orgacs.org | Sliding of molecular layers; reconfiguration of weak interlayer bonds. acs.org |
| Form II | Flexible (plastic deformation) acs.orgacs.org | Mobility of strong noncovalent bonds forming crystal motifs. acs.org |
| Form III | Brittle acs.orgacs.org | Least anisotropy of elastic moduli; combination of rigidity and crack formation potential. acs.orgresearchgate.net |
Biological Activities and Underlying Molecular Mechanisms of 4 2,4 Dinitroanilino Phenol
Antimicrobial Spectrum and Mechanistic Basis of Action of Dinitroanilines
Dinitroaniline compounds exhibit a broad spectrum of antimicrobial activity, with notable efficacy against protozoan parasites. While the specific antimicrobial profile of 4-(2,4-Dinitroanilino)phenol is not extensively documented, the activities of related dinitroanilines provide significant insights into its potential.
The primary mechanism of antimicrobial action for dinitroanilines is the disruption of microtubule dynamics. These compounds selectively bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. acs.org This disruption of microtubule formation is particularly effective against plant and protozoan cells, while showing less impact on fungal and vertebrate cells. researchgate.net Microtubules are crucial for various cellular functions, including cell division, motility, and intracellular transport. By interfering with these processes, dinitroanilines effectively halt the proliferation of susceptible microorganisms.
The selective toxicity of dinitroanilines is attributed to differences in the tubulin protein structure between different organisms. researchgate.net For instance, dinitroanilines like oryzalin (B97938) have been shown to bind with high affinity to plant and protozoan tubulin, but not to tubulin from bovine brain tissue. acs.org
The following table presents the half-maximal inhibitory concentration (IC50) values of various dinitroaniline derivatives against the protozoan parasite Toxoplasma gondii, illustrating the potent anti-protozoal activity of this class of compounds.
| Compound | IC50 (µM) against Toxoplasma gondii |
| Oryzalin | 0.1 |
| Dinitramine | 4.5 |
| Chloralin | 3 |
| Fluchloralin | 1.81 |
| Nitralin | 4.5 |
| Pendimethalin (B1679228) | 0.19 |
| Profluralin | 1.9 |
| Trifluralin (B1683247) | 1.94 |
Cellular and Subcellular Interaction Mechanisms
The biological effects of this compound and related compounds extend to the fundamental processes of cellular metabolism and molecular interactions.
Dinitroaniline compounds, and particularly their dinitrophenol derivatives, are known to interfere with cellular respiration. The parent compound, 2,4-dinitrophenol (B41442) (DNP), is a classic uncoupler of oxidative phosphorylation. researchgate.net This uncoupling action disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. As a result, the energy from substrate oxidation is dissipated as heat rather than being used for ATP production. researchgate.net
This disruption of energy metabolism can lead to an increase in oxygen consumption as the cell attempts to compensate for the reduced ATP yield. However, this increased respiration is not coupled to ATP synthesis. In some cellular systems, chronic exposure to low concentrations of DNP can trigger an adaptation towards a more oxidative metabolism. researchgate.net
The table below illustrates the effect of 2,4-dinitrophenol (DNP) on the basal oxygen consumption rate (OCR) in developing zebrafish embryos.
| Treatment | Basal OCR (pmol O2/min/embryo) at 6 hpf | Basal OCR (pmol O2/min/embryo) at 24 hpf | Basal OCR (pmol O2/min/embryo) at 48 hpf |
| Control | 15.2 ± 0.8 | 39.8 ± 1.9 | 57.4 ± 3.1 |
| DNP-treated | 20.1 ± 1.2 | 55.6 ± 2.5 | 78.9 ± 4.2 |
The most well-characterized molecular interaction of dinitroanilines is their binding to the protein tubulin. acs.org Specifically, these compounds bind to α-tubulin, preventing the formation of functional microtubules. researchgate.net This interaction is highly selective, with dinitroanilines showing a much higher affinity for plant and protozoan tubulin compared to their animal and fungal counterparts. acs.orgresearchgate.net
The binding of dinitroanilines to tubulin inhibits its polymerization, leading to a disruption of all microtubule-dependent processes. The table below presents the IC50 values for the inhibition of tubulin polymerization by various microtubule-destabilizing drugs, including the dinitroaniline herbicide oryzalin, against Toxoplasma gondii.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) |
| Oryzalin (Toxoplasma gondii) | 0.1 |
| Colchicine | ~1 |
| Vinblastine | ~1 |
| Nocodazole | ~5 |
Genetic and Mutagenic Effects on Biological Systems
Several dinitroaniline herbicides have been investigated for their potential to cause genetic damage. Studies have shown that some of these compounds can induce chromosomal aberrations and micronuclei in both plant and animal cells. nih.gov For example, pendimethalin and trifluralin have been reported to be genotoxic in human lymphocytes and V79 cells. ca.gov The genotoxicity of these compounds may be linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. ca.gov
The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, has been employed to evaluate dinitroanilines. The results from these tests can vary depending on the specific compound and the bacterial strains used. The following table summarizes the genotoxicity of several dinitroaniline pesticides based on a variety of assays.
| Chemical | Gene Mutation (Salmonella) | Chromosomal Effects (Micronucleus) | Chromosomal Effects (Other) |
| Trifluralin | - | +/- (bone marrow in vivo) | + (plants), - (CHO cells) |
| Pendimethalin | + | - (in vivo in rats) | - (CHO cells) |
| Ethalfluralin | + | - (Mouse) | + (CA in CHO cells) |
| Benfluralin | - | - | - (CHO cells) |
CA: Chromosome Aberration; CHO: Chinese Hamster Ovary
Bioenergetic Uncoupling and Associated Biological Phenomena (Context from DNP derivatives)
As previously mentioned, the dinitrophenol moiety present in this compound is a well-known uncoupler of oxidative phosphorylation. This bioenergetic uncoupling leads to a dissipation of the mitochondrial proton gradient, resulting in increased heat production and a decrease in ATP synthesis. researchgate.net This phenomenon has been exploited in the past for weight loss, though the narrow therapeutic window of DNP has led to significant safety concerns. researchgate.net
The uncoupling of mitochondria can have profound effects on cellular physiology, including alterations in metabolic rate, thermogenesis, and the production of reactive oxygen species. Mild uncoupling has been suggested to have some protective effects in certain pathological conditions by reducing the production of mitochondrial ROS.
Structure-Activity Relationship (SAR) Elucidation for Biological Responses
The biological activity of dinitroaniline and dinitrophenol derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for their biological effects.
In the context of mitochondrial uncoupling by dinitrophenols, the position of the nitro groups and the nature of other substituents on the phenol (B47542) ring influence the compound's acidity and lipophilicity, which are key determinants of its uncoupling efficiency. The following table shows the half-maximal effective concentration (EC50) for the stimulation of mitochondrial oxygen consumption by different dinitrophenol derivatives, illustrating the impact of structural modifications on uncoupling activity.
| Compound | EC50 for Mitochondrial Uncoupling (µM) |
| 2,4-Dinitrophenol | 9.6 |
| 2,6-Dinitrophenol | 136 |
| 2,6-Dinitro-4-(octyloxy)phenol | 3.7 |
Advanced Applications and Functional Material Development Based on 4 2,4 Dinitroanilino Phenol
Role in Pharmaceutical Research: Histamine Receptor Antagonists with Enhanced Properties (e.g., Fluorescent Tagging)
The dinitroaniline moiety is a key structural component in the development of specialized pharmaceutical tools. In the field of histamine receptor research, derivatives containing the nitrobenzoxadiazole (NBD) group, which is structurally related to the dinitrophenyl group, have been synthesized to act as fluorescently labeled histamine H(2) receptor antagonists ebi.ac.uk. These fluorescent probes have demonstrated potent antagonist activity, with pA2 values ranging from 7.5 to 8.0, comparable to the established drug famotidine ebi.ac.uk.
The purpose of incorporating a fluorophore is to enable the direct visualization and study of ligand-receptor interactions in living cells nih.govnih.gov. By attaching a fluorescent tag, researchers can use advanced imaging techniques like confocal microscopy and fluorescence correlation spectroscopy (FCS) to monitor receptor binding, localization, and diffusion on the cell membrane nih.govnih.gov. This approach provides critical insights into receptor pharmacology and function that are not achievable with unlabeled compounds nih.gov. The development of such tools is crucial for understanding the roles of receptors like the histamine H1-receptor, an important mediator of allergy and inflammation nih.gov.
Utility in Dye Chemistry and Disperse Dye Formulation
4-(2,4-Dinitroanilino)phenol is a well-established multifunctional dye, recognized in the Colour Index as C.I. Disperse Yellow 1 nih.gov. As a disperse dye, it is used for dyeing hydrophobic textile fibers medchemexpress.comgoogle.com. Its utility also extends to being a dye intermediate for the synthesis of other colorants, such as Sulphur Blue dyes, which can be produced from an aqueous solution of this compound and sulfide dyestuffintermediates.com.
The formulation of disperse dyes is a critical step for their effective application. The process often involves dissolving the finely divided dye in an organic solvent along with water-soluble or colloidally soluble polymers google.com. This solution is then processed, for instance, by spray drying, to produce a stable, granular formulation. When introduced into water, these formulations are designed to dissolve instantly, forming a very fine and stable dispersion of dye particles, often with a size of less than 0.1 μm, which is essential for uniform dyeing google.com.
| Identifier | Name/Synonym | CAS Number |
| C.I. Disperse Yellow 1 | This compound | 119-15-3 nih.gov |
| Reliton Yellow R | This compound | 119-15-3 nih.gov |
| Amacel Yellow RR | This compound | 119-15-3 nih.gov |
Environmental Applications: Photocatalytic Degradation and Adsorption Modalities of Nitro Derivatives
Nitroaromatic compounds, including dinitrophenols, are recognized as toxic and persistent environmental pollutants that can contaminate water and soil mdpi.comnih.govresearchgate.netnih.gov. 2,4-Dinitrophenol (B41442) (2,4-DNP), a structural analogue of the core of this compound, has been listed as a priority pollutant by the U.S. Environmental Protection Agency nih.govresearchgate.net. Consequently, significant research has been dedicated to developing effective methods for its removal and degradation.
Photocatalytic degradation has emerged as a promising technology. This process utilizes semiconductor photocatalysts and a light source to generate highly reactive species that can break down recalcitrant organic molecules into less harmful substances like CO2 and H2O mdpi.com. Studies have demonstrated the effective degradation of 2,4-DNP using various photocatalytic systems.
| Catalyst System | Conditions | Degradation Efficiency | Key Findings |
| Titanium Dioxide (TiO₂) Nanoparticles | Solar irradiation, pH 8 | 70% removal in 7 hours nih.govresearchgate.net | The small particle size (5.8 nm) of TiO₂ was highly effective for degradation nih.govresearchgate.net. |
| Bismuth Vanadate (BiVO₄) | Visible light irradiation | 100% degradation of 10 ppm DNP in 3 hours (with 50mg catalyst) researchgate.net | A synergistic effect was observed when H₂O₂ was used with BiVO₄ researchgate.net. |
| Calcium-doped Silver Indium Sulfide (Ca-AIS) | Visible light irradiation | 63.2% degradation in 120 minutes mdpi.com | Doping with an appropriate amount of Ca²⁺ improved the photocatalytic activity by suppressing electron-hole recombination mdpi.com. |
| Immobilized Laccase Enzyme | pH 5, 40°C | 91% degradation in 12 hours nih.gov | Immobilization of the enzyme on nano-porous silica (B1680970) beads improved its stability and reusability for pollutant degradation nih.gov. |
Development of Nonlinear Optical (NLO) Materials
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in modern technologies like telecommunications, optical data storage, and optical signal processing researchgate.net. These materials can alter the properties of light, such as its frequency and refractive index, which is crucial for developing advanced photonic devices tcichemicals.com. The NLO response in organic molecules often arises from a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.
The molecular structure of this compound, featuring a hydroxyl (-OH) donor group and two nitro (-NO₂) acceptor groups, fits this paradigm. While direct NLO studies on this specific compound are not widely reported, research on structurally similar molecules highlights the potential of the 2,4-dinitrophenolate framework for NLO applications. For instance, a salt named 4-dimethylaminopyridinium-2,4-dinitrophenolate has been investigated as a promising NLO material nih.gov. Studies using the Z-scan technique calculated its third-order NLO properties, including the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), suggesting its potential for use in optical switching and frequency doubling applications nih.gov. Similarly, 2,4,6-trinitrophenol (TNP) has also been explored for its NLO properties researchgate.net. This body of research indicates that the dinitrophenol scaffold is a viable candidate for the design of new organic NLO materials.
Design and Sensing Mechanisms of Chemical Probes
The detection of nitroaromatic pollutants like 2,4-dinitrophenol (2,4-DNP) is a significant challenge in environmental monitoring due to their toxicity and prevalence rsc.org. This has driven the development of highly sensitive and selective chemical probes. One innovative approach involves using fluorescent metal-organic frameworks (MOFs) as sensing platforms.
A recent study demonstrated the use of NH₂-MIL-125(Ti), a titanium-based MOF, for the highly selective detection of 2,4-DNP in water rsc.org. This probe employs a dual-parameter sensing mechanism that relies on changes in both the fluorescence intensity ratio (I₀/I) and the emission peak shift (Δλ) upon binding with 2,4-DNP rsc.org. This dual response enhances the selectivity of the detection method.
The underlying sensing mechanisms were identified as a combination of:
Intermolecular Charge Transfer (ICT): An electronic interaction between the electron-rich MOF and the electron-deficient 2,4-DNP molecule.
Fluorescence Resonance Energy Transfer (FRET): A process where energy is transferred from the excited state of the fluorescent MOF (the donor) to the 2,4-DNP molecule (the acceptor).
This research showcases how advanced materials can be engineered to create sophisticated probes for environmentally relevant nitro derivatives, with potential applications in real-time water quality assessment rsc.org.
Emerging Research Avenues and Future Prospects for 4 2,4 Dinitroanilino Phenol
Computational Innovations: AI and Machine Learning in Chemical Discovery and Design
Computational fluid dynamics (CFD) is another computational tool that plays a significant role in optimizing chemical processes. CFD simulations provide detailed insights into fluid flow, heat transfer, and reaction kinetics within chemical reactors. chemisgroup.usfiveable.me This allows engineers to design and scale up reactors more efficiently, ensuring optimal mixing and temperature control, which is critical for reactions like nitration. zoneflowtech.comaiche.orgscispace.com
| Computational Tool | Application in 4-(2,4-Dinitroanilino)phenol Research | Potential Benefits |
| Machine Learning (ML) | Predictive toxicology (QSAR), Bioactivity screening | Early identification of potential hazards, Accelerated discovery of therapeutic applications |
| Artificial Intelligence (AI) | Retrosynthetic analysis, Novel derivative design | Optimization of synthesis routes, Creation of compounds with improved properties |
| Computational Fluid Dynamics (CFD) | Reactor design and optimization, Process scale-up | Enhanced reaction efficiency, Improved safety and control of synthesis |
Real-time Spectroscopic Monitoring of Chemical Transformations
The implementation of Process Analytical Technology (PAT) has become a cornerstone of modern chemical manufacturing, aiming to ensure final product quality through real-time monitoring and control of critical process parameters. mt.comcontinuaps.com Spectroscopic techniques are central to PAT, offering non-invasive, in-situ analysis of chemical reactions as they occur. americanpharmaceuticalreview.com For a compound like this compound, these methods can provide invaluable data on reaction kinetics, intermediate formation, and product purity, facilitating process optimization and ensuring consistent quality. americanpharmaceuticalreview.com
A variety of spectroscopic tools are available for real-time monitoring. Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for tracking the concentration of reactants, intermediates, and products by identifying their unique vibrational fingerprints. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com These methods can be applied to both batch and continuous flow processes, providing a deeper understanding of reaction mechanisms. americanpharmaceuticalreview.com For the synthesis of this compound, which involves aromatic substitution and potentially nitration reactions, in-situ FTIR or Raman could monitor the disappearance of starting materials and the appearance of the final product in real-time.
UV-Vis spectroscopy is another valuable tool, particularly for reactions involving colored compounds like dinitroanilines. americanpharmaceuticalreview.com The formation of this compound could be tracked by monitoring changes in the UV-Vis spectrum of the reaction mixture. This technique, combined with multivariate data analysis, can create a "process signature" for improved understanding and quality assurance. americanpharmaceuticalreview.com
These real-time monitoring techniques are integral to a Quality by Design (QbD) approach, where quality is built into the process rather than being tested for in the final product. mt.com By continuously monitoring the synthesis of this compound, manufacturers can ensure the process remains within its desired design space, leading to a more robust and reliable manufacturing process. innopharmaeducation.com
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
| FTIR/Raman Spectroscopy | Molecular structure, Functional groups, Concentration | Real-time tracking of reactants, intermediates, and product; Mechanistic and kinetic studies. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com |
| UV-Vis Spectroscopy | Concentration of chromophoric species | Monitoring the formation of the colored product; Process signature generation. americanpharmaceuticalreview.com |
| Mass Spectrometry | Molecular weight, Structural information | Identification of intermediates and byproducts in real-time. |
| Focused Beam Reflectance Measurement (FBRM) | Particle size and distribution | Monitoring crystallization processes for product isolation and purification. americanpharmaceuticalreview.com |
Sustainable Synthesis and Implementation of Green Chemistry Principles
The synthesis of nitroaromatic compounds, a class to which this compound belongs, has traditionally relied on methods that can be hazardous and environmentally damaging. However, the principles of green chemistry are driving the development of more sustainable synthetic routes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.
One area of focus is the reduction of nitro compounds to form amines, a key step in the synthesis of many pharmaceuticals and specialty chemicals. Biocatalytic methods, using enzymes like nitroreductases, are emerging as a green alternative to traditional metal-catalyzed hydrogenations. researchgate.netchemrxiv.org These enzymatic reactions can be highly selective for the nitro group, tolerate a wide range of other functional groups, and operate under mild, aqueous conditions. chemrxiv.orgresearchgate.net For instance, a nitroreductase from Bacillus tequilensis has been shown to convert nitroaromatic compounds to their corresponding primary amines. researchgate.net Another approach uses a hydrogenase enzyme immobilized on carbon black to catalyze the hydrogenation of nitroarenes with high efficiency and selectivity. chemrxiv.org
The nitration of phenols is another critical step that is being re-evaluated through the lens of green chemistry. Conventional nitration often uses a mixture of nitric and sulfuric acids, which is highly corrosive and produces significant waste. Cleaner methods are being developed that use solid acid catalysts or control physical parameters to improve selectivity and reduce the need for harsh reagents. researchgate.net For example, a study on the nitration of phenol (B47542) found that by controlling the concentration of nitric acid and the reaction temperature, a high yield of nitrophenols could be achieved without the use of catalysts or solvents. paspk.orgscispace.com This approach is not only more environmentally friendly but also more economical. paspk.orgscispace.com
Electrochemical methods also present a green alternative for the transformation of nitrophenols. The electrochemical reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318), a valuable industrial chemical, is a prime example. mdpi.com This process can be highly efficient and avoids the use of harsh chemical reducing agents. mdpi.com The use of green-synthesized metal nanoparticles as catalysts for the reduction of 4-nitrophenol is another promising avenue, offering a low-cost and biocompatible option. nih.gov
Enzymatic nitration reactions are also being explored as a potential green alternative, although this field is still in its early stages. acs.org These biocatalytic approaches could offer high regioselectivity under mild conditions, but further research is needed to improve yields and broaden the substrate scope. acs.org
Elucidation of Molecular Mechanisms for Targeted Biological Interventions
The chemical structure of this compound, which combines a dinitroaniline moiety with a phenol group, suggests a potential for multifaceted biological activity. Understanding the molecular mechanisms behind these activities is crucial for developing targeted interventions in medicine and agriculture.
The dinitroaniline class of compounds is well-known for its herbicidal and antiprotozoal properties, which stem from their ability to disrupt microtubule polymerization. researchgate.netnih.govresearchgate.net These compounds selectively bind to α-tubulin in plants and protozoa, preventing the formation of functional microtubules, which are essential for cell division and motility. nih.govresearchgate.netnih.gov This high selectivity for plant and protozoan tubulin over their vertebrate counterparts makes dinitroanilines relatively safe for animals and humans. researchgate.netresearchgate.net Computational modeling and genetic studies have helped to identify the specific binding site for dinitroanilines on the α-tubulin subunit, providing a basis for the rational design of new derivatives with improved activity. researchgate.netnih.gov
Phenolic compounds, on the other hand, are known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. Their mechanisms of action can vary but often involve the disruption of microbial cell membranes or interference with key cellular processes.
The combination of these two pharmacophores in this compound could lead to synergistic or novel biological activities. For example, it may exhibit enhanced antimicrobial or antiparasitic effects due to the dual action of microtubule disruption and membrane perturbation. Elucidating the precise molecular targets and pathways affected by this compound will require a combination of experimental and computational approaches. Molecular docking studies can predict the binding affinity of this compound to various biological targets, while in vitro and in vivo assays can validate these predictions and uncover its functional effects.
| Structural Moiety | Known Biological Activity | Potential Molecular Mechanism |
| Dinitroaniline | Herbicidal, Antiprotozoal | Inhibition of microtubule polymerization via binding to α-tubulin. researchgate.netresearchgate.netnih.gov |
| Phenol | Antimicrobial, Antioxidant | Disruption of cell membranes, Enzyme inhibition, Radical scavenging. |
Environmental Behavior and Novel Remediation Strategies
The presence of nitroaromatic compounds in the environment is a significant concern due to their potential toxicity and persistence. jebas.orgresearchgate.net Understanding the environmental fate of this compound is essential for assessing its environmental impact and developing effective remediation strategies.
The environmental behavior of this compound will be influenced by the properties of both the dinitroaniline and phenol groups. Dinitroaniline herbicides are known to be moderately persistent in soil. researchgate.net The degradation of these compounds in the environment is primarily due to microbial activity. researchgate.net Several bacterial strains have been identified that can degrade dinitroanilines, often initiating the process through the reduction of a nitro group. researchgate.net For example, Bacillus lehensis has been shown to metabolize pendimethalin (B1679228), a dinitroaniline herbicide, into less toxic compounds. researchgate.net
Nitrophenols are also subject to microbial degradation in soil and water. jebas.orgnih.gov Bacteria such as Comamonas testosteroni and Acidovorax delafieldii have demonstrated the ability to degrade nitrophenols. nih.gov The biodegradation of 2,4-dinitrophenol (B41442), a related compound, can occur via the formation of a hydride-Meisenheimer complex. nih.gov The complete degradation of some nitroaromatic compounds may require the cooperative action of multiple microbial species. nih.gov
For the remediation of sites contaminated with this compound, several innovative strategies are being explored. Bioremediation, which utilizes microorganisms to break down pollutants, is a promising and environmentally friendly approach. jebas.orgresearchgate.net This can involve the use of naturally occurring microbial consortia or engineered strains with enhanced degradative capabilities. nih.gov
Advanced Oxidation Processes (AOPs) are another effective set of technologies for treating wastewater containing recalcitrant organic compounds like nitrophenols. researchgate.netnih.gov AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize and mineralize organic pollutants. researchgate.netresearchgate.net Techniques such as photocatalysis, Fenton processes, and ozonation have been successfully applied to the degradation of nitrophenols. nih.govresearchgate.net These methods can significantly reduce the toxicity of the contaminated water. researchgate.net Additionally, the reduction of nitroaromatic pollutants can be enhanced by combining processes, such as the use of zero-valent iron (ZVI) to reduce the compound followed by oxidation with persulfate. mdpi.com
| Remediation Strategy | Description | Applicability to this compound |
| Bioremediation | Use of microorganisms to degrade pollutants. | Effective for both dinitroaniline and nitrophenol moieties; environmentally friendly. jebas.orgresearchgate.net |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to oxidize pollutants. | Capable of complete mineralization of the compound; suitable for wastewater treatment. researchgate.netnih.gov |
| Combined Reduction-Oxidation | Sequential reduction and oxidation to break down the molecule. | Potentially enhanced degradation efficiency. mdpi.com |
Q & A
Q. What are the standard methods for characterizing the purity and structural integrity of 4-(2,4-Dinitroanilino)phenol in synthetic preparations?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection at 350–400 nm is recommended due to the compound’s strong absorption in this range, linked to its nitroaromatic structure . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm the presence of characteristic peaks, such as the phenolic -OH (~10 ppm in ¹H NMR) and aromatic protons adjacent to nitro groups (~8–9 ppm). Mass spectrometry (MS) can verify the molecular ion peak at m/z 275.22 (C₁₂H₉N₃O₅) . Cross-referencing with infrared spectroscopy (IR) for nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) adds further validation.
Q. How is this compound utilized in biological staining, and what protocols ensure reproducibility?
- Methodological Answer: The compound’s nitro groups enable selective binding to amine-rich biomolecules (e.g., proteins, nucleic acids). For cell staining, dissolve in DMSO (1–5 mM stock), dilute in PBS (pH 7.4), and apply to fixed cells for 15–30 minutes. Post-staining, use fluorescence microscopy with excitation/emission filters optimized for its λₘₐₓ (~450 nm emission). Include controls with competitive inhibitors (e.g., free 2,4-dinitroaniline) to confirm specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in subcellular localization data when using this compound-derived probes (e.g., DAMP) for electron microscopy?
- Methodological Answer: Contradictions may arise from pH-sensitive accumulation in acidic organelles (e.g., lysosomes, endosomes) or incomplete aldehyde fixation leading to probe leakage. To mitigate:
- Pre-treat cells with lysosomotropic agents (e.g., chloroquine, 50 µM) to neutralize pH gradients and validate pH-dependent localization .
- Use dual-labeling with lysosomal markers (e.g., LAMP1 antibodies) to confirm colocalization.
- Quantify gold particle density per organelle in immunoelectron microscopy (IEM) to distinguish background noise (~1 gold particle ≈ 100 probe molecules) .
Q. What computational strategies optimize this compound derivatives for targeted binding in enzyme inhibition studies?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) can predict interactions between nitroaniline moieties and enzyme active sites. For example, bio-isosteric replacement of the phenol group with carboxylate (e.g., 4-(2,4-Dinitroanilino)butanoate) improved binding energy (−9.2 kcal/mol vs. −8.5 kcal/mol for the parent compound) in Plasmodium falciparum DegP inhibition studies . Pair with molecular dynamics simulations (100 ns) to assess stability of hydrogen bonds with catalytic residues.
Q. How does the presence of impurities (e.g., 70% purity) impact experimental outcomes, and how can this be addressed?
- Methodological Answer: Lower purity (e.g., 70% commercial samples) may introduce unidentified byproducts (e.g., mono-nitro derivatives) that compete for binding sites. Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water). Validate purity via thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate) and quantify active compound concentration using molar extinction coefficients (ε ~10⁴ M⁻¹cm⁻¹ at λₘₐₓ) .
Experimental Design Considerations
Q. What protocols minimize photodegradation of this compound during long-term fluorescence imaging?
- Methodological Answer: Shield solutions and stained samples from UV/visible light using amber glassware or aluminum foil. Add antioxidants (e.g., 1 mM ascorbic acid) to imaging buffers. For live-cell imaging, limit exposure time to <5 seconds per frame and use low-intensity LED light sources. Pre-test photostability via continuous irradiation (λ = 450 nm) while monitoring absorbance decay over 60 minutes .
Q. How can researchers adapt this compound for pH-sensing applications in non-mammalian systems (e.g., plant vacuoles or microbial biofilms)?
- Methodological Answer: Calibrate the probe’s pH sensitivity by incubating in buffers (pH 3–8) and measuring fluorescence intensity ratios (I₅₈₀/I₅₃₀). For plant vacuoles, microinject the probe into isolated vacuoles and validate using ratiometric imaging. In biofilms, incorporate into agarose beads (1% w/v) to prevent diffusion and image via confocal microscopy with Z-stack correction for 3D pH mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
